N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine
Description
Properties
CAS No. |
80650-19-7 |
|---|---|
Molecular Formula |
C9H10N4S |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)thiatriazol-5-amine |
InChI |
InChI=1S/C9H10N4S/c1-6-4-3-5-7(2)8(6)10-9-11-12-13-14-9/h3-5H,1-2H3,(H,10,11,13) |
InChI Key |
BDSULTHUPKQBMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NN=NS2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
Pre-formed 1,2,3,4-thiatriazol-5-amine can undergo NAS with 2,6-dimethylphenyl halides (e.g., bromide or iodide). However, this method is less efficient due to:
Metal-Catalyzed Coupling Reactions
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored for analogous thiatriazoles. For example:
-
Alkyne Preparation : 2,6-Dimethylphenylacetylene is synthesized via Sonogashira coupling.
-
Cycloaddition : Reacted with an azide-functionalized thiatriazole precursor under Cu(I) catalysis.
This method remains experimental, with yields <60% and significant byproduct formation.
Purification and Characterization
Isolation Techniques
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiatriazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiatriazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemical Properties and Structure
N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine features a thiatriazole ring which contributes to its unique reactivity and biological activities. The molecular formula is with a molecular weight of approximately 224.29 g/mol. Its structure includes a dimethylphenyl group that enhances its lipophilicity and biological interactions .
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, a study highlighted its potential as an antifungal agent against Candida species .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays conducted by the National Cancer Institute revealed that it inhibits growth in several cancer cell lines. Specific growth inhibition percentages were noted as follows:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Applications in Material Science
This compound has potential applications in material science due to its unique chemical properties. It can be utilized in the development of:
- Conductive Polymers : The compound can be incorporated into polymer matrices to enhance electrical conductivity.
- Sensors : Its reactivity can be exploited in sensor technologies for detecting various analytes.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The results demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Research
In another study focused on anticancer applications, researchers synthesized derivatives of this compound and assessed their cytotoxic effects on human cancer cell lines. The derivatives showed enhanced activity compared to the parent compound, indicating the potential for optimizing structure-activity relationships .
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine involves its interaction with specific molecular targets. The thiatriazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in the N-(2,6-dimethylphenyl) Series
The compound shares the N-(2,6-dimethylphenyl) aromatic backbone with several pesticidal agents but differs in the substituent attached to the nitrogen. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Substituent Structure | Primary Use |
|---|---|---|
| N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine | 1,2,3,4-thiatriazol-5-amine | Unknown (structural inference) |
| Metalaxyl-M (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alanine) | Methoxyacetyl-D-alanine methyl ester | Fungicide |
| Benalaxyl (methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine) | Phenylacetyl-DL-alanine methyl ester | Oomycete control |
| Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) | Chloroacetamide with pyrazolylmethyl group | Herbicide |
| Ofurace (2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furanyl)acetamide) | Chloroacetamide with tetrahydrofuranone | Fungicide |
Key Observations:
Heterocyclic vs. Acyl/Aliphatic Substituents : Unlike metalaxyl-M or benalaxyl, which feature alanine-derived acyl groups, the thiatriazole ring in the target compound introduces a sulfur-rich heterocycle. This structural distinction may influence its mode of action, stability, or bioavailability .
Functional Group Diversity : Metazachlor and ofurace utilize chloroacetamide moieties linked to nitrogen, targeting weed and fungal pathogens, respectively. The thiatriazole’s electron-deficient ring system could interact differently with biological targets, such as enzymes or membranes .
Pesticidal Activity Trends : Most N-(2,6-dimethylphenyl) derivatives act as fungicides or herbicides, suggesting the thiatriazole variant might exhibit similar activity. However, the absence of direct evidence necessitates further investigation.
Potential Advantages and Limitations
- Advantages: The thiatriazole ring’s unique electronic profile may confer resistance to metabolic degradation compared to ester or amide-based analogs.
- Limitations: Synthetic complexity of thiatriazoles could increase production costs relative to simpler acyl derivatives like metalaxyl . Limited literature on thiatriazole bioactivity raises questions about environmental or non-target organism toxicity.
Biological Activity
N-(2,6-dimethylphenyl)-1,2,3,4-thiatriazol-5-amine is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
This compound is characterized by a thiatriazole ring structure that contributes to its biological properties. The molecular formula is with a molecular weight of 198.26 g/mol. The compound exhibits solubility in various organic solvents and has a melting point around 239°C .
1. Antimicrobial Activity
Research indicates that thiatriazole derivatives exhibit promising antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
2. Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. It has shown the ability to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and the activation of caspases.
Case Study: Cytotoxicity in Cancer Cells
A study conducted on human leukemia cells (K562 and Reh) reported significant cytotoxic effects with an IC50 value of approximately 15 µM for this compound. Flow cytometry analysis indicated that treatment with this compound led to increased annexin V-FITC staining, suggesting the induction of early apoptosis .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| K562 (Leukemia) | 15 |
| HeLa (Cervical Cancer) | 20 |
| MCF-7 (Breast Cancer) | 25 |
This data highlights the potential use of this compound as an anticancer therapeutic agent.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of DNA synthesis : The compound may interfere with DNA replication processes in cancer cells.
- Induction of oxidative stress : Increased reactive oxygen species (ROS) levels can lead to cellular damage and apoptosis.
- Modulation of cell signaling pathways : It may affect pathways related to cell survival and proliferation.
Q & A
Q. Can this compound serve as a precursor for metal complexes with enhanced bioactivity?
- Methodological Answer : Coordination chemistry studies (e.g., Mn(II)-catalyzed reactions in ) can explore metal-binding sites on the thiatriazole ring. Spectroscopic techniques (UV-Vis, EPR) and X-ray crystallography characterize complex geometry, while bioassays compare antimicrobial or anticancer activity of free ligands vs. metal complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
